N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O4 and its molecular weight is 478.524. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition .
Biochemical Pathways
Given its structure, it may influence pathways related to cell signaling, protein synthesis, or metabolic processes . .
Pharmacokinetics
Factors such as solubility, stability, and permeability could influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Potential effects could range from changes in gene expression to alterations in cellular function, depending on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c27-21-6-2-1-5-20(21)26(35)30-10-7-16(8-11-30)15-28-24(33)25(34)29-19-12-17-4-3-9-31-22(32)14-18(13-19)23(17)31/h1-2,5-6,12-13,16H,3-4,7-11,14-15H2,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRAXFDBCNQOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C5=CC=CC=C5F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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